molecular formula C19H13Cl2N3S B2970227 4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-82-0

4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2970227
CAS No.: 1207029-82-0
M. Wt: 386.29
InChI Key: MSPJFYFUPUZZCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H13Cl2N3S, indicating it contains 19 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The presence of the pyrazolo[1,5-a]pyrazine core suggests that this compound may exhibit aromaticity, contributing to its stability.

Scientific Research Applications

Heterocyclic Compound Synthesis and Application

  • Synthetic Pathways and Chemical Properties : Research on pyrazolo[1,5-a]pyrimidines, a structurally related compound, highlights the synthetic methodologies for creating these heterocyclic compounds. For example, the synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrate various biological activities, indicating their utility in developing medicinal and possibly other scientific applications (Xu Li-feng, 2011).

  • Material Science Applications : The development of conjugated polymers for photovoltaic applications involves the use of heterocyclic compounds as key structural elements. For instance, bridged bithiophene-based conjugated polymers incorporating heterocyclic units have been designed for optimizing solar cell performance, highlighting the role of these compounds in advancing renewable energy technologies (Chiu-Hsiang Chen et al., 2010).

  • Catalysis in Organic Synthesis : Compounds with pyrazolo[1,5-a]pyrazine motifs have been explored as catalysts in organic synthesis. For example, a study demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient catalyst for synthesizing various heterocyclic derivatives under aqueous conditions, emphasizing the compound's role in green chemistry (A. Khazaei et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Without specific information, it’s challenging to provide detailed safety and hazard information for this compound .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-5-1-3-13(9-15)12-25-19-18-11-17(23-24(18)8-7-22-19)14-4-2-6-16(21)10-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJFYFUPUZZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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